![molecular formula C15H17F3N6O B5662976 2-(dimethylamino)-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5662976.png)
2-(dimethylamino)-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the reactions of dimethylamino precursors with heterocumulenes, leading to novel pyrimidines. For instance, the reactions of 6-[(dimethylamino)methylene]aminouracil with aryl isocyanates and isothiocyanates can yield novel pyrimido[4,5-d]pyrimidines, demonstrating a facile one-pot synthesis approach under thermal conditions (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the subject compound, is crucial for their biological activity and chemical reactivity. For example, the synthesis and crystal structure analysis of related compounds like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide show significant inhibition on the proliferation of some cancer cell lines, underscoring the importance of structure-activity relationships (Liu et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, such as condensation with dimethylamine or reactions with dinucleophiles, leading to a wide range of substituted pyrimidines. These reactions are pivotal for synthesizing novel compounds with potential therapeutic applications. The modification of the pyrimidine ring, as seen in the transformation of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates into substituted 5-pyrimidinecarboxylates, illustrates the chemical versatility of these compounds (Schenone et al., 1990).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are critical for the compound's application in synthesis and formulation. For instance, the orthorhombic and triclinic forms of related pyrimidinecarboxamides show how crystal structure can vary and influence the compound's physical characteristics (Mazurek et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key to understanding the utility of pyrimidine derivatives. These properties are determined by the functional groups present in the molecule and their electronic configuration. The synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea, for example, highlight the potential agricultural applications of such compounds (Fu-b, 2014).
properties
IUPAC Name |
2-(dimethylamino)-4-methyl-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O/c1-8-5-11(15(16,17)18)23-12(21-8)7-19-13(25)10-6-20-14(24(3)4)22-9(10)2/h5-6H,7H2,1-4H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYQRXASDHWMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CN=C(N=C2C)N(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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